molecular formula C23H34Cl2N2O5 B12629507 C23H34Cl2N2O5

C23H34Cl2N2O5

Cat. No.: B12629507
M. Wt: 489.4 g/mol
InChI Key: NIMWGWFHEOBLSQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C23H34Cl2N2O5 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C23H34Cl2N2O5

Molecular Weight

489.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]chromen-3-yl]acetate;dihydrochloride

InChI

InChI=1S/C23H32N2O5.2ClH/c1-13-15-7-8-18(26)17(20(15)30-21(28)16(13)9-19(27)29-6)12-24-14-10-22(2,3)25-23(4,5)11-14;;/h7-8,14,24-26H,9-12H2,1-6H3;2*1H

InChI Key

NIMWGWFHEOBLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CC(NC(C3)(C)C)(C)C)O)CC(=O)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves multiple steps. The primary synthetic route includes the reaction of piperazine with phenoxyacetaldehyde under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenoxy-3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol dihydrochloride
  • 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) .

Uniqueness

The uniqueness of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

C23H34Cl2N2O5 is a chemical compound whose biological activity has garnered attention in various studies, particularly concerning its antimicrobial properties. This article reviews the available literature on the biological activities associated with this compound, focusing on its effects against multidrug-resistant bacteria, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Two chlorine atoms
  • Two nitrogen atoms
  • Five oxygen atoms

This unique composition contributes to its biological interactions and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against multidrug-resistant strains. For instance, research has demonstrated that derivatives of this compound exhibit varying degrees of effectiveness against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.

Minimal Inhibitory Concentrations (MIC)

The antimicrobial efficacy is often quantified using Minimal Inhibitory Concentrations (MIC). Table 1 summarizes MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Acinetobacter baumannii8
Pseudomonas aeruginosa16
Staphylococcus aureus4

These values indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with nosocomial infections.

The mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated but may involve:

  • Disruption of bacterial cell membranes : The compound may integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis.
  • Inhibition of biofilm formation : Studies suggest that this compound can prevent biofilm development, which is crucial for the survival of many pathogenic bacteria in clinical settings.

Case Studies

  • Clinical Isolate Study : A study conducted on clinical isolates revealed that this compound was effective against several resistant strains. The compound was tested in a Galleria mellonella model, demonstrating low host toxicity while effectively clearing bacterial infections.
  • Comparative Analysis : In comparison with standard antibiotics such as Gentamicin and Ampicillin, this compound showed superior activity against certain multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.

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